1-(4-Ethynylphenyl)adamantane

Description

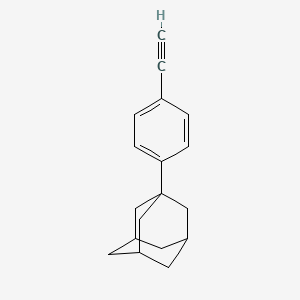

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethynylphenyl)adamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20/c1-2-13-3-5-17(6-4-13)18-10-14-7-15(11-18)9-16(8-14)12-18/h1,3-6,14-16H,7-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSLGVZYLQPJQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469932 | |

| Record name | 1-(4-ethynylphenyl)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219831-45-5 | |

| Record name | 1-(4-ethynylphenyl)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Ethynylphenyl)adamantane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Adamantane Moiety in Modern Chemistry

Adamantane, a rigid, tricyclic hydrocarbon, has emerged as a significant pharmacophore in medicinal chemistry and a valuable building block in materials science.[1][2] Its unique cage-like structure imparts desirable properties such as high lipophilicity, metabolic stability, and the ability to orient substituents in a precise three-dimensional arrangement. These attributes have led to the incorporation of the adamantane scaffold into a variety of therapeutic agents and advanced materials.[2] The functionalization of the adamantane core, particularly with reactive groups like the ethynyl moiety, opens up a vast chemical space for the development of novel molecular entities through click chemistry and other coupling reactions. This guide provides a comprehensive overview of the synthesis and characterization of 1-(4-ethynylphenyl)adamantane, a key intermediate for these applications.

Synthesis of 1-(4-Ethynylphenyl)adamantane: A Two-Step Approach

The synthesis of 1-(4-ethynylphenyl)adamantane is most effectively achieved through a two-step process commencing with the functionalization of the adamantane cage, followed by a palladium-catalyzed cross-coupling reaction.

Step 1: Synthesis of 1-(4-Bromophenyl)adamantane

The initial step involves the introduction of a bromophenyl group at one of the bridgehead positions of the adamantane core. This is typically accomplished via a Friedel-Crafts-type alkylation of bromobenzene with a reactive adamantyl precursor, such as 1-bromoadamantane or 1-adamantanol, in the presence of a Lewis acid catalyst.

Step 2: Sonogashira Coupling for the Introduction of the Ethynyl Group

The second and final step is the Sonogashira cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[3] In this reaction, the previously synthesized 1-(4-bromophenyl)adamantane is coupled with a protected alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.[4] The trimethylsilyl (TMS) protecting group is subsequently removed to yield the terminal alkyne, 1-(4-ethynylphenyl)adamantane.

Detailed Experimental Protocols

Synthesis of 1-(4-Bromophenyl)adamantane

Materials:

-

1-Adamantanol

-

Bromobenzene

-

Concentrated Sulfuric Acid

-

n-Heptane

-

Dichloromethane

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Hexane

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 1-adamantanol in n-heptane.

-

Slowly add concentrated sulfuric acid to the solution at room temperature with stirring.

-

Add bromobenzene to the reaction mixture.

-

Stir the reaction vigorously at room temperature for 24 hours.

-

Quench the reaction by the addition of ethanol.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water until neutral.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane mixture as the eluent to afford 1-(4-bromophenyl)adamantane.

Synthesis of 1-(4-Ethynylphenyl)adamantane via Sonogashira Coupling

Materials:

-

1-(4-Bromophenyl)adamantane

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 1-(4-bromophenyl)adamantane in anhydrous THF, add bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide.

-

Sequentially add triethylamine and trimethylsilylacetylene to the reaction mixture at room temperature under an inert atmosphere.

-

Stir the reaction at room temperature for 3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, add the tetrabutylammonium fluoride solution to the reaction mixture and stir for an additional hour to deprotect the silyl group.

-

Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

-

Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(4-ethynylphenyl)adamantane.

Characterization of 1-(4-Ethynylphenyl)adamantane

A suite of analytical techniques is employed to confirm the structure and purity of the synthesized 1-(4-ethynylphenyl)adamantane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the adamantyl protons, the aromatic protons, and the terminal alkyne proton. The adamantyl protons will appear as a series of broad multiplets in the upfield region. The aromatic protons will exhibit a typical AA'BB' splitting pattern. The terminal alkyne proton will appear as a sharp singlet in the downfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the adamantyl carbons, the aromatic carbons, and the alkyne carbons. The number of signals and their chemical shifts will be consistent with the C₂ symmetry of the molecule.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Adamantyl CH | ~2.10 | br s | 3H |

| Adamantyl CH₂ | ~1.90 | br s | 6H |

| Adamantyl CH₂ | ~1.75 | br s | 6H |

| Aromatic CH | ~7.45 | d | 2H |

| Aromatic CH | ~7.30 | d | 2H |

| Alkyne CH | ~3.10 | s | 1H |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| Adamantyl C | ~36.0 |

| Adamantyl CH | ~29.0 |

| Adamantyl CH₂ | ~43.0 |

| Adamantyl CH₂ | ~36.5 |

| Aromatic C | ~147.0 |

| Aromatic CH | ~132.0 |

| Aromatic CH | ~125.0 |

| Aromatic C | ~121.0 |

| Alkyne C | ~84.0 |

| Alkyne CH | ~77.0 |

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. The most characteristic absorption bands for 1-(4-ethynylphenyl)adamantane are expected to be:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C-H (alkyne) | ~3300 (strong, sharp) |

| C≡C (alkyne) | ~2100 (weak to medium)[3] |

| C-H (aromatic) | ~3050 |

| C=C (aromatic) | ~1600, 1500 |

| C-H (aliphatic) | ~2900 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 1-(4-ethynylphenyl)adamantane, the molecular ion peak (M⁺) is expected at m/z = 236. The fragmentation pattern will likely show a prominent peak corresponding to the adamantyl cation at m/z = 135.[5]

| Parameter | Expected Value |

| Molecular Formula | C₁₈H₂₀ |

| Molecular Weight | 236.35 g/mol |

| [M]⁺ (m/z) | 236 |

| Major Fragment (m/z) | 135 (adamantyl cation) |

Visualizing the Process

Synthetic Pathway

Caption: Synthetic route to 1-(4-ethynylphenyl)adamantane.

Characterization Workflow

Caption: Workflow for the characterization of 1-(4-ethynylphenyl)adamantane.

Conclusion

This technical guide has outlined a robust and reliable methodology for the synthesis and characterization of 1-(4-ethynylphenyl)adamantane. The described two-step synthesis, culminating in a Sonogashira cross-coupling reaction, provides an efficient route to this valuable building block. The detailed characterization protocols ensure the structural integrity and purity of the final product. The availability of 1-(4-ethynylphenyl)adamantane will facilitate further research into novel adamantane-containing compounds with potential applications in drug discovery and materials science, contributing to the advancement of these fields.

References

-

Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. PubMed Central. Retrieved from [Link]

-

Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI. Retrieved from [Link]

- 13C NMR spectra of adamantane deriv

-

(PDF) Four-Directional Synthesis of Adamantane Derivatives. ResearchGate. Retrieved from [Link]

-

Ethanone, 1-(4-ethylphenyl)-. NIST WebBook. Retrieved from [Link]

-

What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. ResearchGate. Retrieved from [Link]

-

Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Retrieved from [Link]

-

Adamantane. Wikipedia. Retrieved from [Link]

-

Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. SciSpace. Retrieved from [Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Retrieved from [Link]

-

Four-directional synthesis of adamantane derivatives. Arkat USA. Retrieved from [Link]

- Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products.

-

FT‐IR spectra of adamantane and its derivatives: (a) 1‐ad‐OH, (b)... ResearchGate. Retrieved from [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]

- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.

-

Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[6]uril Martin Dračínský,a Carina Santos Hurtado,a Eric Masson,b* and Jiří Kaletaa. Supporting Information.

- Cross-Coupling of Alkynylsilanes. Gelest Technical Library.

-

(PDF) Recent Advances in Sonogashira Reactions. ResearchGate. Retrieved from [Link]

- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Labor

-

List of observed EI fragment mass-to-charge ratios, corresponding... ResearchGate. Retrieved from [Link]

- Adamantane (1H/13C Pulse Calibration/Shimming/Chemical Shift Reference). Contents.

-

The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC - PubMed Central. Retrieved from [Link]

-

Subsituted arene synthesis by alkynylation. Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis and thermal transformations of allyl aryl ethers of adamantane series. ResearchGate. Retrieved from [Link]

-

Sonogashira coupling. Wikipedia. Retrieved from [Link]

-

The experimental IR spectra of 1-n-propyladamantane. ResearchGate. Retrieved from [Link]

-

Ethanone, 1-(4-methylphenyl)-. NIST WebBook. Retrieved from [Link]

Sources

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. 1-ETHYLADAMANTANE(770-69-4) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

physicochemical properties of 1-(4-ethynylphenyl)adamantane

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Ethynylphenyl)adamantane

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Strategic Importance

1-(4-Ethynylphenyl)adamantane is a fascinating molecule that marries the rigid, lipophilic cage structure of adamantane with the reactive, linear geometry of an ethynylphenyl group. This unique combination makes it a highly valuable building block in medicinal chemistry and materials science. The adamantane moiety, often referred to as a "lipophilic bullet," is a well-established pharmacophore known to improve the pharmacokinetic properties of drug candidates by enhancing their metabolic stability and membrane permeability.[1][2][3] The terminal alkyne on the phenyl ring serves as a versatile chemical handle for a variety of coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira coupling, enabling the construction of more complex molecular architectures.[4]

This guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and potential applications of 1-(4-ethynylphenyl)adamantane, offering a technical resource for researchers looking to leverage this compound in their work.

Physicochemical Properties

Direct experimental data for 1-(4-ethynylphenyl)adamantane is not extensively published. However, we can infer its properties with a high degree of confidence based on the well-characterized properties of its constituent parts: adamantane and ethynylbenzene derivatives.

| Property | Predicted Value/Information | Rationale and Supporting Data |

| Molecular Formula | C₁₈H₂₀ | Derived from the combination of adamantane (C₁₀H₁₅) and ethynylphenyl (C₈H₅) moieties. |

| Molecular Weight | 236.35 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Adamantane and many of its derivatives are white crystalline solids.[5] The phenylacetylene portion is unlikely to impart significant color. |

| Melting Point | > 150 °C (estimated) | Adamantane has an unusually high melting point for a hydrocarbon (270 °C).[5] While functionalization will lower this, a relatively high melting point is expected. |

| Boiling Point | Sublimes | Adamantane itself sublimes at atmospheric pressure.[5] It is likely that this derivative will also sublime under vacuum at elevated temperatures. |

| Solubility | Soluble in nonpolar organic solvents (e.g., hydrocarbons, chlorinated solvents), poorly soluble in water. | Adamantane is readily soluble in nonpolar organic solvents and practically insoluble in water.[5] The ethynylphenyl group will slightly increase polarity but overall solubility will be dominated by the large, nonpolar adamantane cage. |

| pKa | ~25 (for the terminal alkyne proton) | The pKa of the terminal proton of phenylacetylene is approximately 23.5 in DMSO. The adamantyl group is a weak electron-donating group and is not expected to significantly alter the acidity of the alkyne proton. |

Synthesis and Purification

The synthesis of 1-(4-ethynylphenyl)adamantane can be approached through several established organometallic cross-coupling reactions. A highly efficient and common method would be the Sonogashira coupling of a halo-adamantane derivative with 4-ethynylphenylboronic acid or a related organometallic reagent. Alternatively, a Friedel-Crafts-type reaction could be employed. Below is a proposed synthetic workflow based on a Sonogashira coupling.

Proposed Synthetic Workflow: Sonogashira Coupling

Caption: Proposed Sonogashira coupling for the synthesis of 1-(4-ethynylphenyl)adamantane.

Detailed Experimental Protocol (Proposed)

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromoadamantane (1.0 eq), 4-ethynylphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (3.0 eq).

-

Solvent Addition: Add a degassed solvent system, such as a 3:1 mixture of toluene and water.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the crude product under reduced pressure. Purify the residue by column chromatography on silica gel using a nonpolar eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(4-ethynylphenyl)adamantane.

Characterization and Spectral Data

The identity and purity of the synthesized 1-(4-ethynylphenyl)adamantane would be confirmed using standard analytical techniques. The following are the expected spectral features:

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple and highly characteristic.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Adamantane CH (bridgehead) | ~2.1 | broad singlet | 3H |

| Adamantane CH₂ (axial) | ~1.9 | broad singlet | 6H |

| Adamantane CH₂ (equatorial) | ~1.7 | broad singlet | 6H |

| Aromatic CH | 7.2-7.5 | AA'BB' system (two doublets) | 4H |

| Alkyne C-H | ~3.1 | singlet | 1H |

Note: The adamantane protons often appear as broad, overlapping signals due to the rigidity of the cage structure.[5][6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the adamantane cage, the aromatic ring, and the alkyne.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Adamantane C (quaternary) | ~38 |

| Adamantane CH | ~29 |

| Adamantane CH₂ | ~36, ~42 |

| Aromatic C (quaternary, attached to adamantane) | ~148 |

| Aromatic C (quaternary, attached to alkyne) | ~122 |

| Aromatic CH | ~132, ~125 |

| Alkyne C (internal) | ~84 |

| Alkyne C (terminal) | ~77 |

Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence of the key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| ≡C-H stretch (alkyne) | ~3300 | Strong, sharp |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 2950-2850 | Strong |

| C≡C stretch (alkyne) | ~2100 | Weak to medium, sharp |

| C=C stretch (aromatic) | 1600-1450 | Medium |

Mass Spectrometry (MS)

The mass spectrum should show a clear molecular ion peak (M⁺) at m/z = 236.35. A characteristic fragmentation pattern would involve the loss of the ethynylphenyl group, leading to a prominent adamantyl cation peak at m/z = 135.

Potential Applications in Drug Discovery and Materials Science

The unique structural features of 1-(4-ethynylphenyl)adamantane make it a versatile tool for researchers.

Medicinal Chemistry

-

Scaffold for Drug Candidates: The adamantane core can serve as a rigid, lipophilic anchor to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug.[1]

-

Covalent Inhibitors: The terminal alkyne can be used to form covalent bonds with specific amino acid residues (e.g., cysteine) in protein targets, leading to potent and irreversible inhibition.

-

Click Chemistry Hub: The ethynyl group is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the facile and efficient conjugation of the adamantane moiety to a wide range of molecules, including peptides, polymers, and fluorescent dyes.[4] This is particularly useful for creating targeted drug delivery systems and diagnostic probes.

Caption: Application of 1-(4-ethynylphenyl)adamantane in click chemistry.

Materials Science

-

Polymer Building Block: The ethynyl group can undergo polymerization reactions to create novel polymers with high thermal stability and rigidity imparted by the adamantane units.

-

Surface Modification: The molecule can be used to functionalize surfaces, introducing a hydrophobic and sterically demanding group that can alter surface properties such as wettability and lubricity.

Conclusion

1-(4-Ethynylphenyl)adamantane is a strategically important molecule with significant potential in both medicinal chemistry and materials science. Its synthesis is achievable through standard organic chemistry reactions, and its characterization is straightforward using modern analytical techniques. The combination of the pharmacologically beneficial adamantane core and the synthetically versatile ethynyl group makes it a valuable building block for the creation of novel drugs, probes, and materials. This guide provides a foundational understanding of its properties and potential, encouraging further exploration and application by the scientific community.

References

-

Wikipedia. Adamantane. [Link]

-

Ye, C., et al. (2015). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Molecules, 20(10), 18827-18849. [Link]

-

Lavrik, O. I., et al. (2020). Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments. Molecules, 25(23), 5729. [Link]

-

National Center for Biotechnology Information. (2024). New Trypanosoma brucei acting derivatives incorporating 1-(4-phenyl)adamantane and 1-(4-phenoxyphenyl)adamantane. PubMed Central. [Link]

-

Royal Society of Chemistry. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science. [Link]

-

ResearchGate. Synthesis of compounds 1–4 from 1-adamantane amine. [Link]

-

Semantic Scholar. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected. [Link]

-

ChemSynthesis. 1-(4-methoxyphenyl)adamantane. [Link]

-

ResearchGate. Unlocking therapeutic potential: the role of adamantane in drug discovery. [Link]

-

Lamoureux, G., & Artavia, G. (2010). Use of the adamantane structure in medicinal chemistry. Current medicinal chemistry, 17(26), 2967–2978. [Link]

-

de Wergifosse, M., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3277-3348. [Link]

-

Pehk, T., & Lippmaa, E. (1971). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 3(6), 783-790. [Link]

-

SciSpace. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. [Link]

-

Spilovska, K., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current medicinal chemistry, 23(29), 3245–3266. [Link]

-

Arkat USA. Four-directional synthesis of adamantane derivatives. [Link]

-

Al-Wabli, R. I., et al. (2015). Crystal structure of 3-(adamantan-1-yl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o103–o104. [Link]

-

Royal Society of Chemistry. A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. [Link]

-

Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. [Link]

-

Journal of the Chemical Society C: Organic. (1970). Adamantane chemistry. Part I. The synthesis of 1,2-disubstituted adamantanes. [Link]

-

iChemical. 1-(4-ethylphenyl)ethan-1-one, CAS No. 937-30-4. [Link]

-

Pharmacia. (2023). Adamantane-containing drug delivery systems. [Link]

-

ResearchGate. 500 H 1 NMR spectra of adamantane spinning at 5 kHz.... [Link]

Sources

- 1. Use of the adamantane structure in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Adamantane - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of 1-(4-Ethynylphenyl)adamantane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a rigid, cage-like hydrocarbon, has garnered significant attention in medicinal chemistry and materials science due to its unique physicochemical properties.[1][2] Its bulky, lipophilic nature can enhance the pharmacological profile of drug candidates by influencing their absorption, distribution, metabolism, and excretion (ADME) properties.[3][4] The incorporation of an ethynylphenyl group onto the adamantane scaffold introduces functionalities that are valuable for further chemical modifications, such as click chemistry, and can modulate the electronic and structural properties of the molecule. This guide provides a comprehensive overview of the expected spectroscopic data for 1-(4-ethynylphenyl)adamantane, offering a predictive analysis based on the well-established spectral characteristics of its constituent parts: the 1-adamantyl group, the p-disubstituted benzene ring, and the terminal alkyne. This document is intended to serve as a valuable resource for researchers working with this and related molecules, providing a framework for structural verification and characterization.

Molecular Structure

The structure of 1-(4-ethynylphenyl)adamantane consists of a tertiary carbon of the adamantane cage bonded to a phenyl ring at the para position relative to an ethynyl group.

Figure 1: Molecular structure of 1-(4-ethynylphenyl)adamantane.

Predicted Spectroscopic Data

The following sections detail the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data for 1-(4-ethynylphenyl)adamantane. These predictions are derived from the analysis of structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of 1-(4-ethynylphenyl)adamantane is expected to show distinct signals for the adamantyl, phenyl, and ethynyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | d | 2H | Aromatic protons ortho to the adamantyl group |

| ~7.2 | d | 2H | Aromatic protons ortho to the ethynyl group |

| ~3.1 | s | 1H | Ethynyl proton |

| ~2.1 | br s | 3H | Adamantyl CH (bridgehead) |

| ~1.9 | br s | 6H | Adamantyl CH₂ (equatorial) |

| ~1.7 | br s | 6H | Adamantyl CH₂ (axial) |

Justification:

-

Aromatic Protons: The aromatic region is expected to show an AA'BB' system, appearing as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons closer to the electron-withdrawing ethynyl group will be slightly downfield compared to those closer to the electron-donating adamantyl group. This is consistent with data observed for compounds like 4-ethynyltoluene.[5]

-

Ethynyl Proton: The acetylenic proton should appear as a sharp singlet around 3.1 ppm, a characteristic chemical shift for terminal alkynes.

-

Adamantyl Protons: The adamantane cage protons typically appear as broad singlets due to their rigid structure and complex spin-spin coupling. The bridgehead protons (CH) are expected around 2.1 ppm, while the methylene protons (CH₂) will be further upfield, split into two broad signals around 1.9 and 1.7 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide detailed information about the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~147 | Quaternary aromatic carbon attached to adamantane |

| ~132 | Aromatic CH ortho to ethynyl group |

| ~125 | Aromatic CH ortho to adamantane |

| ~121 | Quaternary aromatic carbon attached to ethynyl group |

| ~84 | Quaternary ethynyl carbon |

| ~77 | Terminal ethynyl CH |

| ~49 | Adamantyl quaternary C |

| ~40 | Adamantyl CH₂ |

| ~36 | Adamantyl CH |

| ~29 | Adamantyl CH₂ |

Justification:

-

Aromatic and Ethynyl Carbons: The chemical shifts for the phenyl and ethynyl carbons are predicted based on data from 4-ethynyltoluene and phenylacetylene.[6] The quaternary carbons of the benzene ring will be deshielded, with the one attached to the adamantyl group appearing at a lower field. The two carbons of the alkyne are expected in the 77-84 ppm range.

-

Adamantyl Carbons: The adamantane carbons have characteristic chemical shifts. The quaternary carbon attached to the phenyl ring is expected around 49 ppm, while the bridgehead CH carbons are predicted around 36 ppm. The methylene (CH₂) carbons will appear at approximately 40 and 29 ppm.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z | Predicted Fragment |

| 236 | [M]⁺ (Molecular Ion) |

| 135 | [M - C₁₀H₁₅]⁺ (loss of adamantyl radical) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Justification:

-

Molecular Ion: The molecular weight of 1-(4-ethynylphenyl)adamantane (C₁₈H₂₀) is 236.35 g/mol , so the molecular ion peak [M]⁺ is expected at m/z 236.

-

Fragmentation: The most likely fragmentation pathway is the cleavage of the bond between the adamantyl group and the phenyl ring, resulting in a stable adamantyl cation (m/z 135) and a phenylacetylene radical. The adamantyl cation is a very stable fragment and is often the base peak in the mass spectra of adamantane derivatives.[7] Further fragmentation of the aromatic portion can lead to the formation of the tropylium ion at m/z 91.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the alkyne, aromatic, and aliphatic C-H bonds.

| Predicted Wavenumber (cm⁻¹) | Vibration |

| ~3300 | ≡C-H stretch (strong, sharp) |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch (adamantyl) |

| ~2100 | C≡C stretch (weak to medium) |

| ~1600, 1500 | Aromatic C=C stretch |

| ~830 | p-disubstituted benzene C-H out-of-plane bend |

Justification:

-

≡C-H Stretch: A strong, sharp peak around 3300 cm⁻¹ is a hallmark of a terminal alkyne C-H bond.[10][11][12][13]

-

C≡C Stretch: The carbon-carbon triple bond stretch is expected as a weak to medium intensity band around 2100 cm⁻¹.

-

Aromatic and Aliphatic Stretches: The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the strong aliphatic C-H stretches from the adamantyl group will be just below 3000 cm⁻¹.

-

Aromatic Bending: A strong band around 830 cm⁻¹ is characteristic of the out-of-plane C-H bending of a 1,4-disubstituted benzene ring.

Experimental Protocol: Synthesis of 1-(4-Ethynylphenyl)adamantane

The synthesis of 1-(4-ethynylphenyl)adamantane can be achieved through a Friedel-Crafts type reaction between an activated adamantane derivative and 4-ethynylbenzene, or by a coupling reaction. A plausible synthetic route is the reaction of 1-bromoadamantane with 4-ethynylphenylboronic acid under Suzuki coupling conditions. However, a more direct approach involves the reaction of 1-adamantanol with phenylacetylene in the presence of a strong acid catalyst.

Reaction Scheme:

Figure 2: Proposed synthesis workflow for 1-(4-ethynylphenyl)adamantane.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-adamantanol (1.0 eq) in n-heptane.

-

Catalyst Addition: To the stirred solution, slowly add concentrated sulfuric acid (0.2 eq) dropwise, maintaining the temperature at approximately 20-25 °C.

-

Substrate Addition: Slowly add phenylacetylene (1.1 eq) to the reaction mixture.

-

Reaction: Vigorously stir the mixture at room temperature for 24 hours.

-

Workup: Quench the reaction by adding denatured ethanol. Remove the solvent under reduced pressure.

-

Extraction: Redissolve the residue in dichloromethane and wash with water until the aqueous layer is neutral.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterization: Confirm the structure of the purified product using the spectroscopic methods detailed in this guide.

This protocol is adapted from a general method for the synthesis of 1-aryl adamantane derivatives.[14]

Conclusion

This technical guide provides a detailed, predictive overview of the spectroscopic data for 1-(4-ethynylphenyl)adamantane. By leveraging data from structurally related compounds, we have established a reliable set of expected spectral features for ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy. The provided synthesis protocol offers a practical starting point for the preparation of this valuable molecule. This guide is intended to empower researchers in the fields of medicinal chemistry and materials science with the necessary information for the successful synthesis, identification, and characterization of 1-(4-ethynylphenyl)adamantane and its derivatives.

References

-

Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. (2024). Chemical Science. [Link]

-

Four-directional synthesis of adamantane derivatives. (2021). Arkat USA. [Link]

-

Phenylethyne. NIST WebBook. [Link]

-

Experimental and Theoretical Investigations on Structural, Spectroscopic, Electronic and Thermodynamic Properties of (Adamantan-1-yl)(phenylsulfanyl)methanone. (2018). ResearchGate. [Link]

-

Adamantane. Wikipedia. [Link]

-

Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands. (2019). PubMed Central. [Link]

-

Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt. The Royal Society of Chemistry. [Link]

-

The infrared absorption spectrum of phenylacetylene and its deuterated isotopologue in the mid- to far-IR. (2024). AIP Publishing. [Link]

-

Organic acids and derivatives. MassBank. [Link]

- Process for the preparation of 1-adamantane derivatives.

-

Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. (2024). PubMed Central. [Link]

-

The infrared absorption spectrum of phenylacetylene and its deuterated isotopologue in the mid- to far-IR. (2024). PubMed. [Link]

-

Adamantane. Wikipedia. [Link]

-

Synthesis of compounds 1–4 from 1-adamantane amine. ResearchGate. [Link]

-

Complementary vibrational spectra of phenylacetylene (a) IR spectra of... ResearchGate. [Link]

-

Mass Spectrometry. Institute of Chemistry Ceylon. [Link]

-

Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[6]uril Martin Dračínský,a Carina Santos Hurtado,a Eric Masson,b* and Jiří Kaletaa - Supporting Information. The Royal Society of Chemistry. [Link]

-

The Infrared Absorption Spectrum of Phenylacetylene and its Deuterated Isotopologue in the Mid- to Far-IR. arXiv. [Link]

-

Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. (2019). PubMed Central. [Link]

-

The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2016). PubMed Central. [Link]

-

Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Synthesis and Characterization of 3-Phenyl-adamantane-1-carboxylic Acid. (2017). Semantic Scholar. [Link]

-

Adamantane. PubChem. [Link]

-

Experimental and theoretical investigations on structural, spectroscopic, electronic and thermodynamic properties of (adamantan-1-yl)(phenylsulfanyl)methanone. Sci-Hub. [Link]

-

Organic acids and derivatives. MassBank. [Link]

-

Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt Content. The Royal Society of Chemistry. [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Synthesis and Characterization of 3-Phenyl-adamantane-1-carboxylic Acid [crcu.jlu.edu.cn]

- 3. Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-ETHYLTOLUENE(622-96-8) 1H NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dr.ichemc.ac.lk [dr.ichemc.ac.lk]

- 9. massbank.eu [massbank.eu]

- 10. pubs.aip.org [pubs.aip.org]

- 11. The infrared absorption spectrum of phenylacetylene and its deuterated isotopologue in the mid- to far-IR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Infrared Absorption Spectrum of Phenylacetylene and its Deuterated Isotopologue in the Mid- to Far-IR [arxiv.org]

- 14. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]

A Technical Guide to the Solubility of 1-(4-ethynylphenyl)adamantane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-ethynylphenyl)adamantane, a molecule of significant interest in medicinal chemistry and materials science. Due to its unique structural components—a rigid, lipophilic adamantane cage coupled with a planar, aromatic ethynylphenyl group—understanding its behavior in various solvent environments is critical for its application in drug design, synthesis, and formulation. This document outlines the theoretical principles governing its solubility, provides a detailed experimental protocol for its determination, and presents a predicted solubility profile in a range of common organic solvents. The information herein is intended to serve as a foundational resource for researchers working with this and structurally related compounds.

Introduction: The Significance of 1-(4-ethynylphenyl)adamantane

Adamantane and its derivatives have garnered considerable attention in the field of drug discovery and development. The adamantane moiety is often incorporated into therapeutic agents to enhance their lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2] 1-(4-ethynylphenyl)adamantane, in particular, combines the bulky, three-dimensional adamantane core with a versatile ethynylphenyl group. This ethynyl functionality serves as a valuable chemical handle for further synthetic modifications, such as click chemistry reactions, making it a key building block in the synthesis of more complex molecules. A thorough understanding of its solubility is paramount for its effective use in synthetic chemistry and for the formulation of any subsequent drug candidates.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the resulting intermolecular forces it can establish with a solvent. The structure of 1-(4-ethynylphenyl)adamantane is predominantly nonpolar.

-

The Adamantane Cage: This bulky, saturated hydrocarbon framework is highly lipophilic and nonpolar. Its rigid structure contributes to a high melting point compared to other hydrocarbons of similar molecular weight.[3] The intermolecular interactions involving the adamantane moiety are primarily weak van der Waals forces (specifically, London dispersion forces).[4]

-

The Phenyl Group: The benzene ring is also nonpolar and interacts with other molecules primarily through van der Waals forces and potential pi-pi stacking interactions.

-

The Ethynyl Group: The carbon-carbon triple bond introduces a region of higher electron density, making this part of the molecule slightly more polarizable than the rest. However, it does not possess a hydrogen atom attached to a highly electronegative atom, and therefore, it cannot act as a hydrogen bond donor. It can, in some instances, act as a very weak hydrogen bond acceptor.

Overall, the molecule's character is dominated by its large, nonpolar surface area. This predicts poor solubility in polar solvents and good solubility in nonpolar or weakly polar organic solvents, following the principle of "like dissolves like."

Caption: Molecular Structure of 1-(4-ethynylphenyl)adamantane.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The following protocol describes a reliable method for determining the equilibrium solubility of 1-(4-ethynylphenyl)adamantane in various organic solvents. This method is based on the principle of achieving a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Apparatus

-

1-(4-ethynylphenyl)adamantane (solid, purity >98%)

-

A selection of organic solvents (analytical grade or higher) of varying polarities (e.g., n-hexane, toluene, dichloromethane, chloroform, ethyl acetate, acetone, ethanol, methanol, dimethyl sulfoxide)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance (readable to at least 0.1 mg)

-

Syringe filters (0.22 µm, compatible with the organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Procedure

-

Preparation of Solvent: Ensure all solvents are at the desired experimental temperature (e.g., 25 °C).

-

Sample Preparation: Add an excess amount of solid 1-(4-ethynylphenyl)adamantane to each vial. The excess should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

-

Addition of Solvent: Accurately pipette a known volume of the selected solvent into each vial containing the solid.

-

Equilibration: Tightly cap the vials and place them in the temperature-controlled orbital shaker. Agitate the samples at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of 1-(4-ethynylphenyl)adamantane. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation: Calculate the solubility of 1-(4-ethynylphenyl)adamantane in each solvent, typically expressed in mg/mL or mol/L.

Caption: Experimental Workflow for Solubility Determination.

Predicted Solubility Profile

While experimental data is the gold standard, in its absence, a predicted solubility profile can be highly informative. The following table provides an estimation of the solubility of 1-(4-ethynylphenyl)adamantane in a range of common organic solvents based on its predominantly nonpolar structure.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| n-Hexane | Nonpolar | High | "Like dissolves like"; strong van der Waals interactions. |

| Toluene | Nonpolar (aromatic) | High | Similar polarity; potential for pi-pi stacking. |

| Dichloromethane | Weakly Polar Aprotic | High | Good balance of polarity to interact with the entire molecule. |

| Chloroform | Weakly Polar Aprotic | High | Similar to dichloromethane. |

| Diethyl Ether | Weakly Polar Aprotic | Moderate to High | The ether oxygen offers some polarity, but the hydrocarbon chains maintain nonpolar character. |

| Ethyl Acetate | Polar Aprotic | Moderate | The ester group increases polarity, potentially reducing solubility compared to less polar solvents. |

| Acetone | Polar Aprotic | Low to Moderate | The highly polar carbonyl group makes it a less favorable solvent for the nonpolar solute. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Its cyclic ether structure provides a balance of polar and nonpolar characteristics. |

| Acetonitrile | Polar Aprotic | Low | The strong dipole moment of the nitrile group makes it a poor solvent for nonpolar compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Low | Highly polar solvent; unfavorable interactions with the nonpolar solute. |

| Ethanol | Polar Protic | Low | The hydroxyl group and its hydrogen bonding network are not favorable for the nonpolar solute. |

| Methanol | Polar Protic | Very Low / Insoluble | More polar than ethanol, leading to even less favorable interactions. |

| Water | Polar Protic | Insoluble | The highly polar, hydrogen-bonding nature of water is incompatible with the nonpolar solute. |

Disclaimer: The solubility data presented in this table are predictive and based on theoretical principles. Experimental verification is required for precise quantitative values.

Discussion and Conclusion

The solubility of 1-(4-ethynylphenyl)adamantane is expected to be highest in nonpolar and weakly polar aprotic solvents. This is a direct consequence of its molecular structure, which is dominated by the large, nonpolar adamantane and phenyl moieties. Solvents like hexane, toluene, and dichloromethane are predicted to be excellent choices for dissolving this compound, as they can effectively engage in van der Waals interactions.

As the polarity of the solvent increases, the solubility is expected to decrease. Polar aprotic solvents with moderate polarity, such as ethyl acetate and THF, may still offer reasonable solubility. However, highly polar aprotic solvents (e.g., DMSO, acetonitrile) and polar protic solvents (e.g., ethanol, methanol, water) are predicted to be poor solvents for 1-(4-ethynylphenyl)adamantane. The strong intermolecular forces within these polar solvents (dipole-dipole interactions and hydrogen bonding) would be disrupted by the nonpolar solute, making the dissolution process energetically unfavorable.

This technical guide provides a solid framework for understanding and experimentally determining the solubility of 1-(4-ethynylphenyl)adamantane. The outlined experimental protocol offers a robust method for obtaining accurate solubility data, which is essential for the successful application of this compound in research and development. The predicted solubility profile serves as a useful starting point for solvent selection in synthesis, purification, and formulation.

References

-

Georgieva Chochkova, M. (2013). Biological activity of adamantane analogues. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 1-(4-Bromophenyl)adamantane. National Center for Biotechnology Information. Retrieved from [Link]

- Decker, H. (1924). Über die Isomerie der Phenyl-α-naphthyl-essigsäuren. Justus Liebigs Annalen der Chemie, 437(1), 268-301.

-

Wikipedia. (2024). Adamantane. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

European Union Reference Laboratory for Alternatives to Animal Testing. (2021). Standard Operating Procedure for solubility testing. Retrieved from [Link]

-

CrystEngComm. (2015). Intermolecular interactions in crystalline 1-(adamantane-1-carbonyl)-3-substituted thioureas with Hirshfeld surface analysis. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 1. (a) Molecular structures of adamantane, 1-chloro-adamantane,... Retrieved from [Link]

-

Scribd. (n.d.). Solubility Test Procedure Guide. Retrieved from [Link]

-

American Pharmaceutical Review. (2010). Dissolution Testing of Solid Products. Retrieved from [Link]

-

ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

United States Pharmacopeia. (n.d.). <1236> SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

MDPI. (2022). Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments. Molecules, 27(15), 4991. Retrieved from [Link]

-

ResearchGate. (2003). 1,3,5-Triphenyladamantane and 1,3,5,7-tetraphenyladamantane. Retrieved from [Link]

-

ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 897-900. Retrieved from [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

Sources

thermal stability of adamantane-containing aromatic compounds

An In-Depth Technical Guide to the Thermal Stability of Adamantane-Containing Aromatic Compounds

Abstract

The incorporation of the adamantane moiety into aromatic polymer backbones represents a highly effective strategy for developing materials with exceptional thermal stability. This guide provides a comprehensive technical overview of the principles, synthesis, characterization, and degradation mechanisms of adamantane-containing aromatic compounds, with a focus on high-performance polymers such as polyimides and polyarylates. We delve into the causal relationships between the unique three-dimensional structure of adamantane and the resulting enhancement in thermal properties, offering field-proven insights for researchers in materials science and drug development. Detailed experimental protocols for both synthesis and thermal analysis are provided to serve as a practical resource for laboratory application.

The Adamantane Advantage: A Structural Basis for Thermal Stability

Adamantane is a rigid, strain-free, diamondoid hydrocarbon (C₁₀H₁₆) composed of three fused cyclohexane rings in the chair conformation.[1] Its exceptional thermal and chemical stability is inherent to this unique cage-like structure. When incorporated as a building block in aromatic compounds, particularly polymers, the adamantane unit imparts several critical properties that collectively enhance thermal performance:

-

Restricted Molecular Motion: The sheer bulk and rigidity of the adamantane cage act as a significant steric hindrance, drastically reducing the rotational freedom of polymer chains. This inhibition of segmental motion is a primary contributor to elevated glass transition temperatures (Tg).[2]

-

Disruption of Chain Packing: The three-dimensional, non-coplanar geometry of adamantane disrupts the efficient packing of aromatic polymer chains. This leads to a higher fractional free volume and can improve the solubility of otherwise intractable polymers, while simultaneously raising the energy barrier for the coordinated movements required for thermal degradation.[3]

-

Energy Dissipation: The stable, saturated hydrocarbon structure of adamantane provides a non-reactive, bulky group that can dissipate thermal energy without readily undergoing bond scission.

These structural benefits translate directly into materials with higher decomposition temperatures (Td) and superior performance in high-temperature environments.

Synthesis of Adamantane-Containing Aromatic Monomers

The successful synthesis of high-performance polymers begins with the preparation of high-purity monomers. A common strategy involves functionalizing the adamantane core with aromatic amines or phenols.

Key Monomer Synthesis: 1,3-Bis(4-aminophenyl)adamantane (ADMDA)

ADMDA is a crucial diamine monomer for synthesizing thermally stable polyimides. Its synthesis is typically achieved via a Friedel-Crafts alkylation reaction. A critical consideration in this reaction is the basicity of the aniline starting material. The amino group of aniline, being a Lewis base, will react with the Lewis acid catalyst (e.g., AlCl₃), deactivating it.[4]

Causality Behind Experimental Choice: To circumvent this issue, the amine functionality must be protected. This is accomplished by using acetanilide, where the amino group is converted to a less basic amide. The amide is still an ortho-, para-director for electrophilic aromatic substitution but does not poison the catalyst. The protecting acetyl group is easily removed by hydrolysis in the final step.[1]

Experimental Protocol: Synthesis of 1,3-Bis(4-aminophenyl)adamantane (ADMDA)

This protocol is adapted from Miao, J., et al. (2020), Polymer Chemistry.[1]

Step 1: Synthesis of 1,3-Bis(4-acetamidophenyl)adamantane

-

Reagent Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel, add acetanilide (40.55 g, 0.3 mol) and 250 mL of carbon disulfide (CS₂).

-

Catalyst Addition: Cool the suspension to 0-5 °C in an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃) (80.0 g, 0.6 mol) in portions over 30 minutes, maintaining the temperature below 10 °C.

-

Reactant Addition: Once the catalyst has been added, add a solution of 1,3-dibromoadamantane (30.0 g, 0.1 mol) in 100 mL of CS₂ dropwise over 1 hour.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 24 hours.

-

Work-up: Carefully pour the reaction mixture into 1 L of ice-water with vigorous stirring. The resulting precipitate is the crude product.

-

Purification: Filter the crude solid, wash thoroughly with water until the filtrate is neutral, and then wash with methanol. Dry the solid in a vacuum oven at 80 °C. The product is 1,3-Bis(4-acetamidophenyl)adamantane.

Step 2: Hydrolysis to 1,3-Bis(4-aminophenyl)adamantane (ADMDA)

-

Reaction Setup: In a 1 L flask, suspend the dried product from Step 1 (e.g., ~43 g) in a mixture of ethanol (300 mL) and a 20% aqueous sodium hydroxide (NaOH) solution (300 mL).

-

Hydrolysis: Heat the mixture to reflux and maintain reflux for 12 hours. The suspension will gradually become a clear solution.

-

Precipitation: After cooling to room temperature, pour the solution into 2 L of cold water. A white precipitate of ADMDA will form.

-

Purification: Filter the precipitate, wash extensively with distilled water until the filtrate is neutral (pH ~7), and dry in a vacuum oven at 100 °C for 24 hours to yield pure ADMDA.

Polymer Synthesis: Creating Thermally Stable Networks

The synthesized adamantane-containing monomers can be polymerized with suitable aromatic co-monomers to create high-performance polymers. The choice of polymerization method and solvent is critical to achieving high molecular weight and, consequently, optimal material properties.

One-Step High-Temperature Polycondensation for Polyimides

This method is advantageous for producing highly crystalline and thermally stable polyimides directly, avoiding the isolation of the intermediate poly(amic acid).[5]

Causality Behind Experimental Choice:

-

Solvent: A high-boiling point solvent like m-cresol is used. Its high boiling point (~203 °C) allows the reaction to be conducted at the temperatures required for direct imidization. Furthermore, its phenolic nature can act as a catalyst and helps to keep the rigid polymer chains in solution as they form.[6]

-

Catalyst: A catalyst such as isoquinoline is often added. It acts as a base to facilitate the cyclodehydration (imidization) step, increasing the reaction rate.

-

Azeotropic Removal of Water: The reaction generates water as a byproduct. Continuous removal of this water (often via a Dean-Stark trap with a co-solvent like toluene) is essential to drive the polycondensation equilibrium toward the formation of high molecular weight polymer.

Experimental Protocol: Synthesis of Adamantane-Containing Polyimide

This protocol describes the synthesis of a polyimide from ADMDA and 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA).

-

Setup: To a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap filled with toluene, add ADMDA (3.304 g, 10 mmol), BPDA (2.942 g, 10 mmol), isoquinoline (0.5 mL), and m-cresol (40 mL).

-

Initial Heating: Heat the stirred mixture to 80 °C under a gentle nitrogen flow and hold for 1 hour to ensure all monomers are dissolved.

-

Polycondensation: Increase the temperature to 200 °C and maintain for 8-12 hours. Water generated during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. The solution will become increasingly viscous.

-

Precipitation: After cooling the viscous solution to room temperature, pour it slowly into 500 mL of vigorously stirred methanol.

-

Purification: The fibrous polymer precipitate is collected by filtration, washed thoroughly with hot methanol and acetone, and then dried in a vacuum oven at 150 °C for 24 hours.

Assessing Thermal Stability: Protocols and Interpretation

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for evaluating the thermal stability of polymers.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides key data points such as the onset of decomposition and the temperature of maximum weight loss.

Causality Behind Experimental Choices:

-

Atmosphere:

-

Inert (N₂ or Ar): An inert atmosphere is used to measure the intrinsic thermal stability of the polymer, where degradation occurs through pyrolysis in the absence of oxygen. This is the standard for reporting decomposition temperatures.[7]

-

Oxidative (Air or O₂): An oxidative atmosphere is used to assess the thermo-oxidative stability, which is often more relevant for real-world applications where materials are exposed to air at high temperatures. Degradation typically begins at lower temperatures in air.

-

-

Heating Rate: A slower heating rate (e.g., 10 °C/min) provides better resolution of distinct thermal events. A faster rate (e.g., 20-50 °C/min) can shift decomposition to higher apparent temperatures and is often used for rapid screening. For formal reporting, 10 °C/min is a widely accepted standard.[7]

Experimental Protocol: TGA of Adamantane-Polyimide

-

Sample Preparation: Place 5-10 mg of the dried polymer powder into a platinum or ceramic TGA pan.

-

Instrument Setup: Place the pan in the TGA furnace.

-

Purge: Purge the furnace with the desired gas (e.g., nitrogen at 50 mL/min) for at least 30 minutes at room temperature to ensure an inert atmosphere.

-

Thermal Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Determine the temperature at 5% and 10% mass loss (Td5, Td10) and the char yield (residual mass at 800 °C).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions like the glass transition temperature (Tg).

Experimental Protocol: DSC for Tg Determination

-

Sample Preparation: Accurately weigh 3-5 mg of the polymer into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup: Place the sample pan and an empty sealed reference pan into the DSC cell.

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heat: Ramp from 30 °C to a temperature ~50 °C above the expected Tg (e.g., 450 °C) at 20 °C/min. This removes the thermal history of the sample.

-

Cool: Cool the sample rapidly back to 30 °C.

-

Second Heat: Ramp from 30 °C to 450 °C at 10 °C/min.

-

-

Data Analysis: Determine the Tg from the inflection point of the step change in the heat flow curve during the second heating scan.

Quantitative Thermal Stability Data

The inclusion of adamantane significantly enhances the thermal properties of aromatic polymers. The table below compares the thermal data for polyimides synthesized from ADMDA with various aromatic dianhydrides. For context, a typical aromatic polyimide without a bulky cardo group, like Kapton (derived from pyromellitic dianhydride and 4,4'-oxydianiline), has a Tg around 360-410 °C and a Td5 in nitrogen of approximately 550 °C.

| Polymer ID | Dianhydride Co-monomer | Tg (°C) [a] | Td5 (°C, in N₂) [b] | Char Yield at 800°C (N₂) (%) [b] |

| ADMDA-6FDA | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride | 355 | 535 | 62 |

| ADMDA-BPDA | 3,3',4,4'-Biphenyltetracarboxylic dianhydride | 375 | 565 | 65 |

| ADMDA-ODPA | 4,4'-Oxydiphthalic anhydride | 328 | 548 | 63 |

[a] Determined by DSC. [b] Determined by TGA at a heating rate of 10 °C/min. Data adapted from Miao, J., et al. (2020).[1]

The data clearly demonstrates that polyimides incorporating the 1,3-adamantane linkage exhibit exceptionally high glass transition temperatures (up to 375 °C) and high decomposition temperatures (Td5 > 530 °C), confirming the stabilizing effect of the adamantane moiety. The polyimide derived from the rigid biphenyl (BPDA) dianhydride shows the highest Tg and Td5, as expected.

Mechanisms of Thermal Degradation

Understanding how these polymers decompose is crucial for predicting their service lifetime and designing more robust materials. While a complete degradation map for every adamantane-aromatic polymer is beyond the scope of this guide, a general mechanistic framework can be proposed based on pyrolysis studies of related polymers.

For aromatic polyimides, thermal degradation in an inert atmosphere is known to proceed via cleavage of the imide ring, releasing CO and CO₂.[1] This is followed by more extensive fragmentation of the aromatic backbone at higher temperatures.

In adamantane-containing polyimides, evidence suggests that the degradation process initiates with the thermal breakdown of the adamantane moiety itself.[8] The adamantane cage, despite its stability, is a saturated hydrocarbon structure and can undergo C-C bond scission at very high temperatures (typically > 450-500 °C).

A proposed pathway involves:

-

Initial Scission: Homolytic cleavage of C-C bonds within the adamantane cage. This is likely the rate-limiting step and occurs at a higher temperature than degradation of analogous non-adamantane polymers.

-

Radical Propagation: The resulting radical fragments can abstract hydrogen atoms or attack the aromatic rings or imide linkages of the polymer backbone.

-

Backbone Degradation: This leads to the subsequent decomposition of the aromatic and imide components, releasing characteristic products like CO, CO₂, nitriles, and various aromatic fragments, eventually leading to the formation of a stable carbonaceous char.

Conclusion and Future Outlook

The incorporation of adamantane into aromatic compounds is a field-proven strategy for achieving superior thermal stability. The rigid, bulky nature of the adamantane cage effectively elevates both the glass transition and decomposition temperatures by restricting polymer chain mobility. This guide has provided the foundational knowledge and practical protocols for the synthesis and characterization of these high-performance materials. The demonstrated ability to create polymers with Tg values exceeding 350 °C and decomposition temperatures well above 500 °C makes them prime candidates for demanding applications in aerospace, microelectronics, and advanced composites.

Future research will likely focus on developing more cost-effective and scalable synthesis routes for adamantane-based monomers and exploring the introduction of adamantane into other high-performance polymer families to further push the boundaries of material performance in extreme environments.

References

-

Miao, J., Hu, X., Wang, X., Meng, X., Wang, Z., & Yan, J. (2020). Colorless polyimides derived from adamantane-containing diamines. Polymer Chemistry, 11(37), 5949-5958. [Link]

-

Miao, J., et al. (2020). Colorless polyimides derived from adamantane-containing diamines. Polymer Chemistry, 11(37), 5949-5958. [Link]

-

Chemistry Stack Exchange (2017). Why doesn't aniline undergo Friedel-Crafts alkylation?. [Link]

- Sroog, C. E. (1991). Polyimides. Progress in Polymer Science, 16(4), 561-694.

- Liaw, D. J., Wang, K. L., Huang, Y. C., Lee, K. R., Lai, J. Y., & Ha, C. S. (2012). Advanced polyimide materials: syntheses, physical properties, and applications. Progress in Polymer Science, 37(7), 907-974.

-

Hsiao, S. H., & Lin, S. W. (2006). Fully aliphatic polyimides from adamantane‐based diamines for enhanced thermal stability, solubility, transparency, and low dielectric constant. Journal of Applied Polymer Science, 102(4), 3316-3326. [Link]

- Gherasim, C. V., & Găină, C. (2015). New aromatic polyamides and polyimides having an adamantane bulky group. Polymer, 79, 115-125.

-

Fink, J. K. (2019). Thermogravimetric Analysis of Polymers. ResearchGate. [Link]

-

Erickson, K. L. (1997). Thermal Decomposition Mechanisms Associated with Functional Groups in Selected Polymers. OSTI.GOV. [Link]

-

Gherasim, C. V., & Găină, C. (2015). New aromatic polyamides and polyimides having an adamantane bulky group. Polymer, 79, 115-125. [Link]

- Wilson, D., Stenzenberger, H. D., & Hergenrother, P. M. (Eds.). (1990). Polyimides. Springer Netherlands.

-

NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Green dipolar aprotic solvents for the dynamic polycondensation of high-performance polyimide membranes - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC04279D [pubs.rsc.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

- 8. EP0895985B1 - Method for producing 2,2-bis(3-amino-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane - Google Patents [patents.google.com]

Unlocking Material Potential: A Technical Guide to 1-(4-Ethynylphenyl)adamantane

Abstract

This technical guide provides an in-depth exploration of 1-(4-ethynylphenyl)adamantane, a unique molecular building block poised to drive significant advancements in materials science. By synergistically combining the rigid, three-dimensional structure of adamantane with the reactive and electronically significant ethynylphenyl group, this molecule offers a versatile platform for the synthesis of advanced polymers with exceptional thermal stability, high porosity, and intriguing optoelectronic properties. This document serves as a comprehensive resource for researchers and professionals in materials science and drug development, detailing the synthesis of the monomer, its polymerization into high-performance materials such as poly(arylene ethynylene)s (PAEs) and porous organic polymers (POPs), and a thorough examination of their potential applications.

Introduction: The Architectural Advantage of 1-(4-Ethynylphenyl)adamantane

The quest for novel materials with superior performance characteristics is a perpetual driver of innovation. At the molecular level, the design of monomeric units with specific structural and functional attributes is paramount. 1-(4-ethynylphenyl)adamantane emerges as a compelling candidate in this pursuit, offering a unique amalgamation of properties derived from its constituent moieties: the adamantane cage and the ethynylphenyl group.

The adamantane unit, a diamondoid hydrocarbon, imparts exceptional thermal and chemical stability, as well as a rigid, bulky, and three-dimensional geometry.[1][2] This inherent rigidity is crucial in the design of polymers with high glass transition temperatures (Tg) and enhanced mechanical strength. The ethynylphenyl group, on the other hand, provides a reactive terminal alkyne, a versatile functional group for a variety of coupling reactions, most notably the Sonogashira coupling.[1][3] This reaction is instrumental in the formation of conjugated poly(arylene ethynylene)s (PAEs), a class of materials known for their applications in optoelectronics.[4][5]

The strategic combination of these two components in 1-(4-ethynylphenyl)adamantane presents a powerful tool for the rational design of advanced materials. The bulky adamantane cage can disrupt polymer chain packing, leading to increased free volume and enhanced solubility, while the conjugated ethynylphenyl backbone contributes to desirable electronic and photophysical properties.

Synthesis of the Monomer: A Step-by-Step Protocol

The synthesis of 1-(4-ethynylphenyl)adamantane is typically achieved through a two-step process involving a Sonogashira cross-coupling reaction followed by a deprotection step. The following protocol outlines a general and effective methodology.

Experimental Protocol: Synthesis of 1-(4-Ethynylphenyl)adamantane

Step 1: Sonogashira Coupling of 1-(4-Iodophenyl)adamantane with Trimethylsilylacetylene

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 1-(4-iodophenyl)adamantane (1 equivalent) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or toluene.

-

Addition of Reagents: To the solution, add trimethylsilylacetylene (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equivalents), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (0.04-0.10 equivalents).

-

Base Addition: Add an amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), which also acts as a solvent or co-solvent.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product, 1-(4-((trimethylsilyl)ethynyl)phenyl)adamantane, by column chromatography on silica gel.

Step 2: Deprotection of the Trimethylsilyl Group

-

Dissolution: Dissolve the purified 1-(4-((trimethylsilyl)ethynyl)phenyl)adamantane in a suitable solvent like methanol or a mixture of THF and methanol.

-

Deprotection Reagent: Add a deprotection reagent such as potassium carbonate (K₂CO₃) or tetrabutylammonium fluoride (TBAF).

-

Reaction Conditions: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is fully consumed.

-

Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Final Product: The resulting solid is 1-(4-ethynylphenyl)adamantane, which can be further purified by recrystallization if necessary.

Caption: Synthetic workflow for 1-(4-ethynylphenyl)adamantane.

Potential Applications in Materials Science

The unique molecular architecture of 1-(4-ethynylphenyl)adamantane makes it a versatile building block for a range of advanced materials. Key application areas include the development of porous organic polymers for gas storage and separation, and the synthesis of high-performance polymers for optoelectronic and high-temperature applications.

Porous Organic Polymers (POPs) for Gas Adsorption and Separation

The rigid and non-planar structure of the adamantane cage is highly effective at preventing efficient packing of polymer chains, leading to the formation of materials with significant intrinsic microporosity.[2][6] When 1-(4-ethynylphenyl)adamantane is used as a monomer or co-monomer in polymerization reactions, the resulting porous organic polymers (POPs) can exhibit high surface areas and well-defined pore structures.

Causality behind Experimental Choices: The Sonogashira-Hagihara coupling reaction is particularly well-suited for the synthesis of these POPs.[7] By reacting 1-(4-ethynylphenyl)adamantane with multi-halogenated aromatic compounds, a highly cross-linked, rigid network can be constructed. The choice of the co-monomer allows for fine-tuning of the pore size and surface chemistry of the resulting POP. For instance, using a tetra-halogenated co-monomer will lead to a more highly cross-linked and potentially more porous material compared to a di-halogenated co-monomer.

Self-Validating System: The success of the polymerization and the formation of a porous material can be validated through a series of characterization techniques. A decrease in the intensity of the C-H stretching vibration of the terminal alkyne in the FT-IR spectrum indicates successful polymerization. The porosity of the material is confirmed by nitrogen physisorption measurements at 77 K, which provide data on the BET surface area, pore volume, and pore size distribution.

Caption: Formation of Porous Organic Polymers from 1-(4-ethynylphenyl)adamantane.

Table 1: Representative Properties of Adamantane-Based Porous Organic Polymers